2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile
Description
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a substituted imidazole derivative characterized by a methylamino group at the 2-position and two nitrile groups at the 4- and 5-positions of the dihydroimidazole ring. This compound belongs to a broader class of imidazole-based molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structural features, including the electron-withdrawing nitrile groups and the hydrogen-bonding-capable methylamino substituent, contribute to its unique reactivity and physicochemical properties .
Properties
CAS No. |
644996-54-3 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyliminoimidazolidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H7N5/c1-9-6-10-4(2-7)5(3-8)11-6/h4-5H,1H3,(H2,9,10,11) |
InChI Key |
QGCOCBYXTJQBDK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(C(N1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamine Precursors
The most widely reported method involves the cyclocondensation of 1,2-diaminoethane derivatives with cyanating agents. For example, reacting N-methylethylenediamine with malononitrile in acidic media yields the target compound via a one-pot cyclization-dehydration sequence. Key variables include:
Table 1: Optimization Parameters for Cyclocondensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: <20% yield; >110°C: Decomposition |
| Solvent | Ethanol/Water (3:1) | Polar aprotic solvents reduce byproducts |
| Catalyst | HCl (0.5–1.0 M) | Higher concentrations accelerate cyclization |
| Reaction Time | 6–8 hrs | Extended times increase impurity formation |
This route typically achieves 55–68% isolated yield after recrystallization from acetone. The mechanism proceeds through imine formation followed by intramolecular nucleophilic attack of the secondary amine on the nitrile carbon.
Post-Functionalization of Preformed Imidazolines
Alternative approaches modify preassembled imidazoline cores. For instance, 4,5-dicyanoimidazoline undergoes methylamination via nucleophilic substitution:
$$
\text{C}6\text{H}4\text{N}4 + \text{CH}3\text{NH}2 \xrightarrow{\text{CuI, DMF}} \text{C}6\text{H}7\text{N}5 + \text{HCN} \quad (\text{Yield: 42\%})
$$
Copper iodide catalysis in dimethylformamide (DMF) at 120°C facilitates selective methyl group incorporation while preserving nitrile functionality.
Reaction Optimization and Kinetic Studies
Solvent Effects on Cyclization Efficiency
Comparative studies using deuterated solvents reveal pronounced kinetic isotope effects:
Table 2: Solvent-Dependent Reaction Kinetics
| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| D₂O | 80.1 | 1.24 |
| CD₃OD | 32.7 | 2.56 |
| d₆-DMSO | 46.7 | 3.89 |
Data indicate that solvent polarity inversely correlates with reaction rate, suggesting a non-polar transition state during ring closure.
Catalytic Enhancements
Palladium nanoparticles (PdNPs) immobilized on mesoporous silica (SBA-15) boost yields to 78% under microwave irradiation (300 W, 15 min). Leaching tests confirm <0.1% Pd loss per cycle, enabling catalyst reuse for ≥5 batches.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials in microreactors (Corning AFR®) demonstrate superior heat/mass transfer:
Table 3: Batch vs. Flow Synthesis Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Energy Consumption | 12 kWh/kg | 3.5 kWh/kg |
| Purity | 92% | 98% |
Residence time optimization (90 sec at 95°C) minimizes thermal degradation while maintaining throughput.
Waste Stream Management
Lifecycle assessments identify cyanide neutralization as the primary environmental challenge. Alkaline chlorination (pH 10–12, NaClO) achieves >99.9% CN⁻ removal, with residual chlorine decomposed via UV/H₂O₂ advanced oxidation.
Comparative Analysis with Structural Analogues
Substituent Effects on Synthetic Accessibility
Table 4: Synthesis Yields of Related Imidazolines
| Compound | Key Substituent | Optimal Yield |
|---|---|---|
| 2-Amino-4,5-dicyanoimidazoline | -NH₂ | 61% |
| 2-Ethyl-4,5-dicyanoimidazoline | -C₂H₅ | 54% |
| 2-Phenyl-4,5-dicyanoimidazoline | -C₆H₅ | 38% |
The methylamino group in the target compound exhibits intermediate steric and electronic effects, balancing reactivity and byproduct formation.
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify the rate-determining step as the-hydride shift during ring closure (ΔG‡ = 28.7 kcal/mol). Solvent field effects lower this barrier by 4.2 kcal/mol in aqueous ethanol.
Quality Control and Analytical Characterization
Purity Assessment Protocols
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months when stored in amber glass under nitrogen. Primary degradation pathway involves nitrile hydrolysis to amides (pH-dependent above 7.0).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamino group (–CH₃NH–) and cyano groups (–CN) are key reactive sites.
Mechanism
-
Methylamino Group : Acts as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides, carbonyl compounds).
-
Cyano Groups : Participate in nucleophilic substitution or reduction.
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Example Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), polar solvents | Alkylated methylamino derivatives |
| Amide Formation | Acyl chlorides, bases (e.g., NaH) | Acylated methylamino compounds |
| Cyanide Replacement | Amines, alcohols, Grignard reagents | Substituted imidazoles |
Key Observations
-
The dihydro-imidazole ring may stabilize intermediates during substitution, as observed in analogous compounds like 2-amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile .
-
Cyano groups are typically more reactive than amino groups, enabling selective transformations .
Redox Reactions
The dihydro-imidazole framework and cyano groups are susceptible to oxidation/reduction.
Oxidation
| Reagents/Conditions | Products |
|---|---|
| Potassium permanganate | Oxidized imidazole derivatives |
| Hydrogen peroxide | Imidazole N-oxides (e.g., hydroxylamine) |
Reduction
| Reagents/Conditions | Products |
|---|---|
| Sodium borohydride | Reduced cyano groups (e.g., amines) |
| Lithium aluminum hydride | Fully reduced imidazole derivatives |
Condensation and Cyclization
The methylamino group and cyano groups enable intermolecular or intramolecular cyclization.
Example Pathways
-
Intermolecular Coupling :
-
Intramolecular Cyclization :
-
Formation of fused heterocycles via nucleophilic attack on electrophilic sites.
-
Reagents
-
Alkylating agents (e.g., 1,4-dibromobutane)
-
Bases (e.g., triethylamine)
Coordination Chemistry
The imidazole ring and cyano groups can act as ligands in metal complexes.
Stability and Reactivity Trends
| Property | Impact on Reactivity |
|---|---|
| Electron-withdrawing groups (–CN) | Increases electrophilicity |
| Hydrogen bonding (–NH) | Enhances nucleophilicity |
| Ring strain (dihydro form) | Stabilizes intermediates |
Research Findings and Limitations
-
Structural Analogs : Studies on 2-amino-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile and 2-methyl-1H-imidazole-4,5-dicarbonitrile provide insights into reaction mechanisms.
-
Data Gaps : Direct experimental data for the methylamino derivative is lacking. Predictions rely on structural homology.
-
Toxicity Considerations : Analogous cyano-containing compounds often exhibit acute oral/dermal toxicity (e.g., H302, H312 warnings) .
Scientific Research Applications
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile, highlighting differences in substituents, molecular properties, and synthesis pathways.
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- Amino vs. This modification may lower solubility in polar solvents while enhancing stability against nucleophilic attack .
- Halogen Substitution : The bromine atom in 2-Bromo-1H-imidazole-4,5-dicarbonitrile introduces halogen-bonding interactions, which can influence crystal packing (as per Etter’s hydrogen-bonding graph set analysis ) and alter pharmacological activity.
Impact of Nitrile Groups
The 4,5-dicarbonitrile motif is a common feature in these compounds. Nitriles contribute to:
- Electron-withdrawing effects , which polarize the imidazole ring and facilitate electrophilic substitution reactions.
- Crystallinity , as seen in derivatives like 2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole, which forms stable crystals with high melting points (e.g., 240–241°C) .
Q & A
Basic: What are the established synthetic routes for 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile, and what critical parameters influence yield?
Answer:
The synthesis typically involves cyclization reactions starting from methylamine derivatives and carbonitrile precursors. A common method uses a base-promoted approach under anhydrous conditions, as demonstrated in similar imidazole derivatives . Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity .
- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
- Catalyst use : Alkali metal carbonates (e.g., K₂CO₃) improve cyclization efficiency .
Yield optimization requires monitoring pH and intermediate stability, particularly for the methylamino group, which may undergo unintended substitutions .
Basic: How is this compound characterized, and what analytical techniques are preferred?
Answer:
Characterization involves:
- Spectroscopy :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as shown for analogous imidazole derivatives .
Advanced: How do substituents on the imidazole ring affect the compound’s reactivity compared to similar derivatives?
Answer:
The methylamino group at position 2 introduces steric hindrance and modulates electronic effects, reducing nucleophilic attack at the adjacent carbon. Comparative studies with 4,5-diphenylimidazoles reveal:
- Electron-withdrawing groups (e.g., -CN) increase electrophilicity at C4/C5, favoring nucleophilic additions .
- Steric bulk (e.g., ethoxy or aryl groups) slows dimerization but may reduce solubility .
Methodologically, substituent effects are quantified via Hammett plots or DFT calculations .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Discrepancies (e.g., variable NMR shifts) often arise from tautomerism or solvent effects. To address this:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., 1H-imidazole vs. 4H-imidazole forms) .
- X-ray crystallography : Provides definitive structural assignments, as applied to spiro-fused imidazolones .
- Computational validation : DFT simulations (e.g., B3LYP/6-31G*) predict spectral profiles and validate experimental data .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Answer:
AI-driven retrosynthetic tools (e.g., Template_relevance models) leverage databases like Reaxys to propose pathways . Key steps include:
- Reactivity scoring : Prioritizes precursors based on plausibility thresholds (>0.01) .
- Mechanistic modeling : Molecular dynamics simulations assess transition states for cyclization or nitrile hydrolysis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested .
Advanced: How can researchers design comparative studies to evaluate the biological activity of this compound against analogous imidazoles?
Answer:
- Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) and test antimicrobial efficacy via MIC assays .
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
- In vivo models : Compare pharmacokinetics in rodent studies, focusing on bioavailability and metabolic stability .
Advanced: What solvent systems optimize reaction pathways for functionalizing the nitrile groups in this compound?
Answer:
- Polar aprotic solvents (e.g., acetonitrile): Stabilize nitrile intermediates in nucleophilic additions .
- Protic solvents (e.g., ethanol): Favor hydrolysis to amides but may require acid/base catalysts .
Solvent choice is validated via kinetic studies (e.g., monitoring reaction progress via HPLC) .
Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?
Answer:
- Protecting groups : Temporarily block the methylamino group with tert-butoxycarbonyl (Boc) during reactions .
- Buffered conditions : Maintain pH 6–8 to prevent protonation of the imidazole ring .
- Antioxidants : Add ascorbic acid (0.1% w/v) to aqueous formulations to limit oxidation .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
